molecular formula C16H14BrClN2OS2 B453971 N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea

N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea

Cat. No.: B453971
M. Wt: 429.8g/mol
InChI Key: BMBSNUCCTPROGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-4-methylphenyl isothiocyanate with 2-chloro-5-(methylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms and sulfur in the structure can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-nitrobenzamide
  • **N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-methylbenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea stands out due to the presence of both chlorine and sulfur atoms in its structure, which can impart unique chemical and biological properties. The combination of these elements can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14BrClN2OS2

Molecular Weight

429.8g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-chloro-5-methylsulfanylbenzamide

InChI

InChI=1S/C16H14BrClN2OS2/c1-9-3-6-14(12(17)7-9)19-16(22)20-15(21)11-8-10(23-2)4-5-13(11)18/h3-8H,1-2H3,(H2,19,20,21,22)

InChI Key

BMBSNUCCTPROGV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)Br

Origin of Product

United States

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